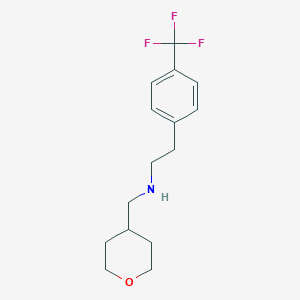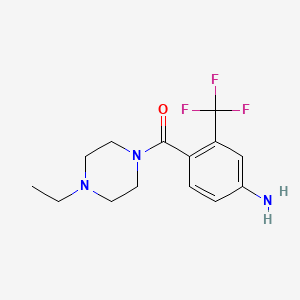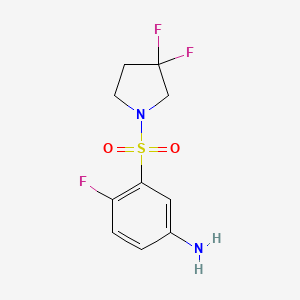
3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine is a synthetic organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrrolidine moieties.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms or the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role as an enzyme inhibitor.
Medicine: Potential use in the development of pharmaceuticals, particularly as a drug candidate for targeting specific enzymes.
Industry: May be used in the synthesis of advanced materials or as a reagent in chemical manufacturing.
作用機序
The mechanism of action of 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine would involve its interaction with molecular targets such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to inhibition. This interaction can disrupt the normal function of the enzyme, making it a valuable tool in drug development.
類似化合物との比較
Similar Compounds
- 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-chloro-phenylamine
- 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-bromo-phenylamine
- 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-methyl-phenylamine
Uniqueness
The unique combination of the difluoro-pyrrolidine and sulfonyl fluoride groups in 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine may confer specific properties such as enhanced stability, reactivity, and biological activity compared to its analogs.
特性
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)sulfonyl-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c11-8-2-1-7(14)5-9(8)18(16,17)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTKPSULKUUHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
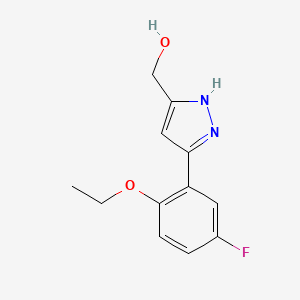
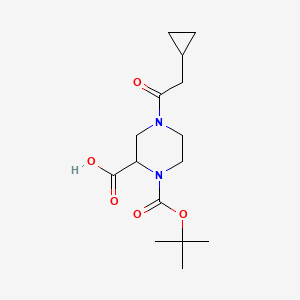
![3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester](/img/structure/B8123311.png)
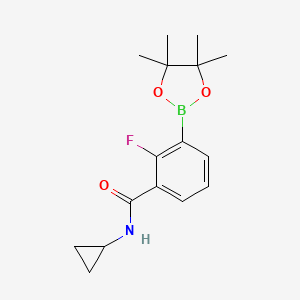
![2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B8123320.png)
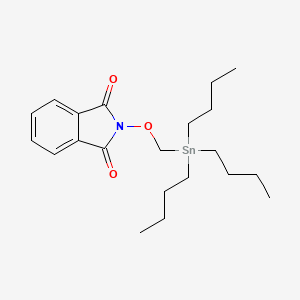
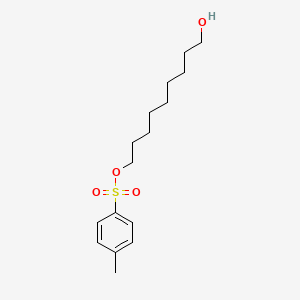
![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)
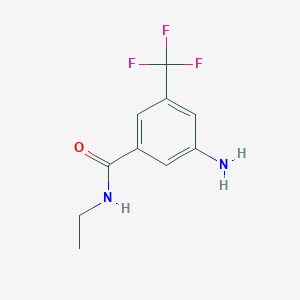
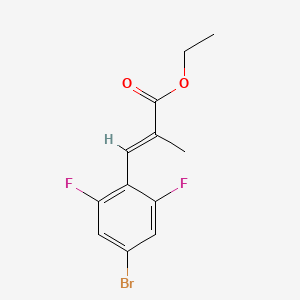
![8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B8123359.png)
![4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123372.png)
